

Farinomalein A: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: **Farinomalein A**

Cat. No.: **B1499376**

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Farinomalein A is a naturally occurring maleimide first isolated from the entomopathogenic fungus *Isaria farinosa* (formerly *Paecilomyces farinosus*).^[1] This document provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Profile and Chemical Properties

Farinomalein A (IUPAC Name: 3-[2,5-Dioxo-3-(propan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid) is characterized by a maleimide ring substituted with an isopropyl group, a feature that was, at the time of its discovery, unique among naturally occurring compounds.^[1] ^[2] Its chemical and physical properties are summarized in the tables below.

General Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ NO ₄	[1] [3]
Molar Mass	211.217 g·mol ⁻¹	[1]
Appearance	White powder	[1] [4]
Melting Point	75 to 77 °C	[1]
Solubility	CH ₂ Cl ₂ , acetone, toluene, CH ₃ OH	[1]

Spectroscopic Data

Farinomalein A has been characterized using various spectroscopic techniques. The key spectral features are detailed below.

Spectroscopic Data	Observation	Reference
UV (in Methanol)	λ_{max} at 223 nm	[4]
IR (cm^{-1})	3113 (OH), 1778 & 1717 (maleimide C=O), 1702 (carbonyl)	[4]
HRESITOFMS	$[\text{M}+\text{Na}]^+$ at m/z 234.0710 (calculated for $\text{C}_{10}\text{H}_{13}\text{NO}_4\text{Na}$, 234.0737)	[4]

NMR Spectroscopic Data

The ^1H and ^{13}C NMR spectroscopic data for **Farinomalein A**, recorded in CD_3OD , are presented below.[\[4\]](#)

Position	^{13}C Chemical Shift (δC)	^1H Chemical Shift (δH , mult., J in Hz)
1	173.3	
2	148.9	
3	129.5	6.55, d, J=1.2
4	172.1	
5	28.3	2.93, sept, J=6.8
6	20.3	1.19, d, J=6.8
7	20.3	1.19, d, J=6.8
8	35.5	3.79, t, J=7.2
9	33.1	2.61, t, J=7.2
10	176.6	

Biological Activity and Mechanism of Action

Farinomalein A exhibits significant biological activity, primarily as an antimicrobial and antioomycete agent. Its potential as a cytotoxic agent has also been suggested based on its chemical structure.

Antimicrobial and Antioomycete Activity

Farinomalein A has demonstrated potent and selective inhibitory activity against the plant pathogen *Phytophthora sojae*, a major cause of stem and root rot in soybeans.[\[1\]](#)[\[5\]](#) It is also active against the bacterium *Bacillus subtilis*.[\[6\]](#)

Organism	Assay	Result	Reference
<i>Phytophthora sojae</i> P6497	Disk Diffusion	MIC: 5 $\mu\text{g}/\text{disk}$	[1] [4]
<i>Bacillus subtilis</i>	Not specified	Active	[6]

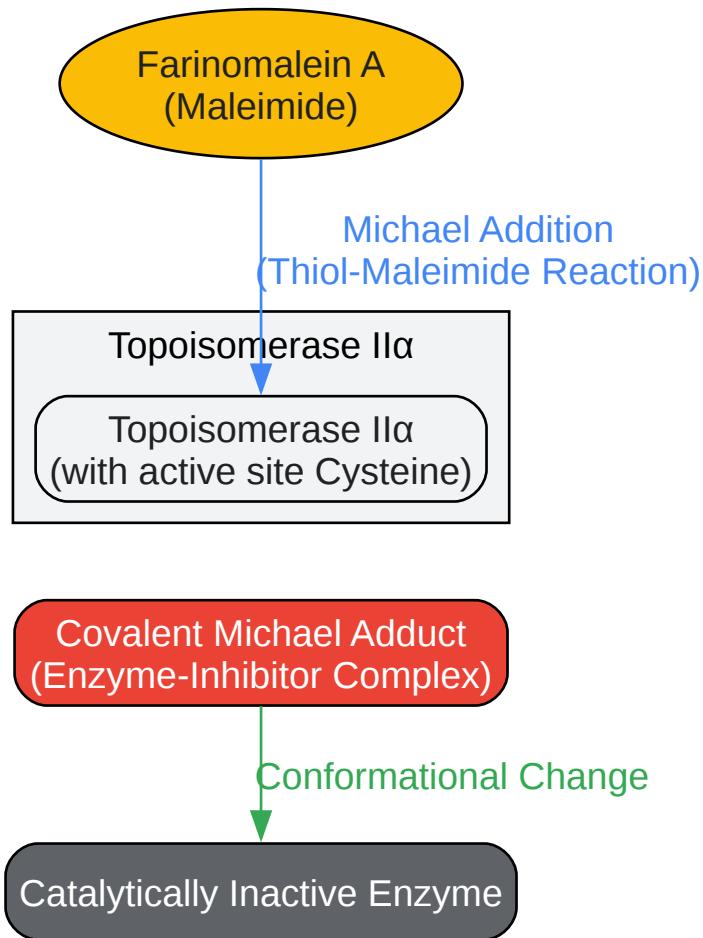
The mechanism of its antimicrobial action is thought to involve the disruption of the bacterial membrane and/or cell wall functions.[6]

Postulated Cytotoxic Mechanism

While specific cytotoxic studies on **Farinomalein A** are not extensively documented in the reviewed literature, compounds bearing a maleimide ring are known to exhibit cytotoxicity.[4] Maleimides can act as potent catalytic inhibitors of human topoisomerase II α .[2] This inhibition is believed to occur through the covalent modification of cysteine residues on the enzyme, a mechanism distinct from that of other topoisomerase II inhibitors like bisdioxopiperazines.[2] The unsaturated bond in the maleimide ring is crucial for this activity.[2]

Below is a diagram illustrating the proposed inhibitory action of maleimide compounds on Topoisomerase II.

Proposed Mechanism of Topoisomerase II Inhibition by Maleimides



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Proposed inhibition of Topoisomerase II by maleimides.

Experimental Protocols

This section details key experimental methodologies related to the isolation, synthesis, and biological evaluation of **Farinomalein A**.

Isolation from *Paecilomyces farinosus*

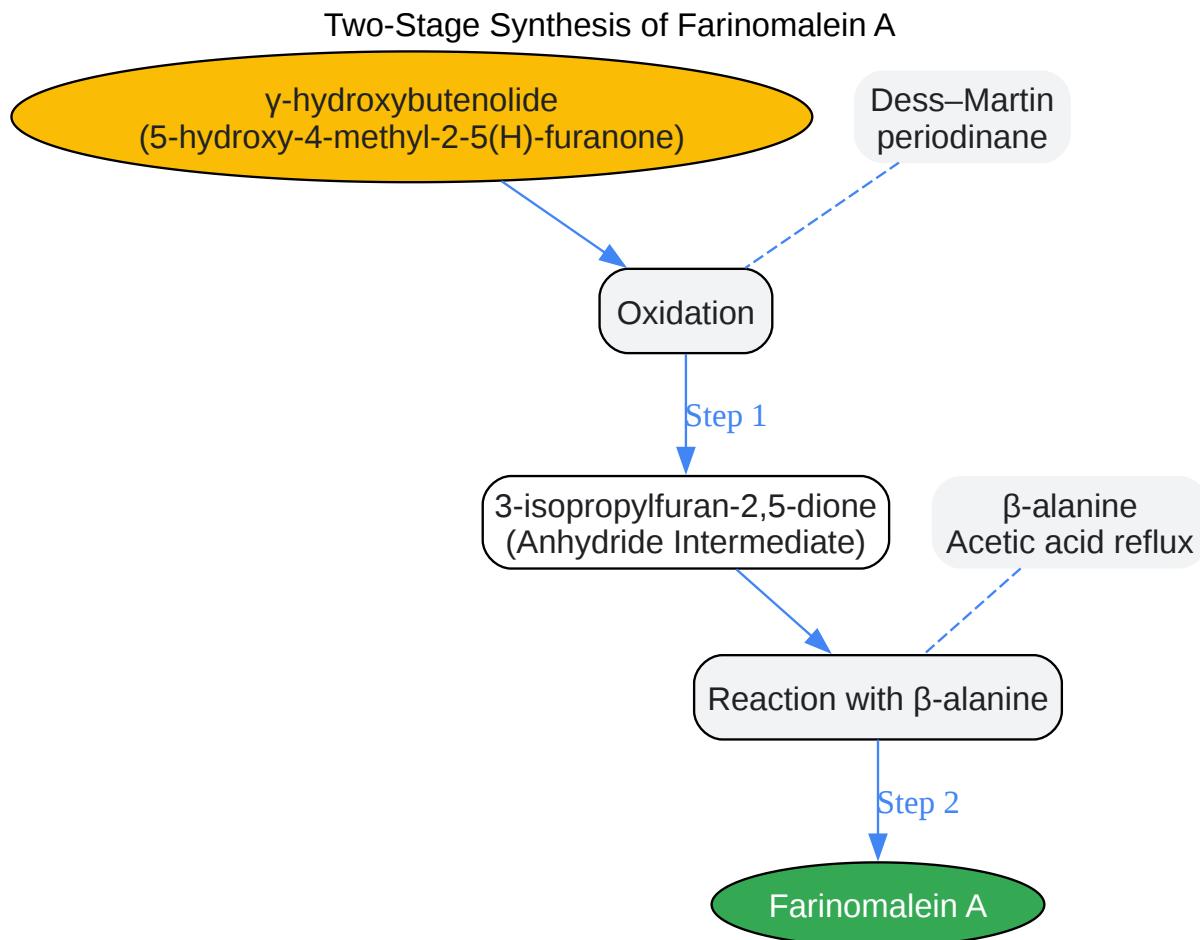
Farinomalein A was originally isolated from the entomopathogenic fungus *P. farinosus* strain HF599.[4]

Fermentation and Extraction Protocol:

- Seed Culture: Mycelia of *P. farinosus* HF599 are inoculated into flasks containing a seed medium (SMY: 4% maltose, 1% yeast extract, 1% peptone).
- Cultivation: The culture is incubated at 25 °C for 3 days.
- Production Culture: The seed culture is then used to inoculate a larger production medium.
- Extraction: After a suitable fermentation period, the culture broth is extracted with ethyl acetate (EtOAc).
- Purification: The crude EtOAc extract is subjected to further chromatographic purification steps (e.g., silica gel chromatography, HPLC) to yield pure **Farinomalein A**.[4]

Synthesis of Farinomalein A

Several synthetic routes for **Farinomalein A** have been reported. A simple two-stage synthesis is outlined below.[1]



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Workflow for the two-stage synthesis of **Farinomalein A**.

In Vitro Antoomycete Activity Assay

The activity of **Farinomalein A** against oomycetes like *P. sojae* is determined using a disk diffusion susceptibility test.[\[4\]](#)

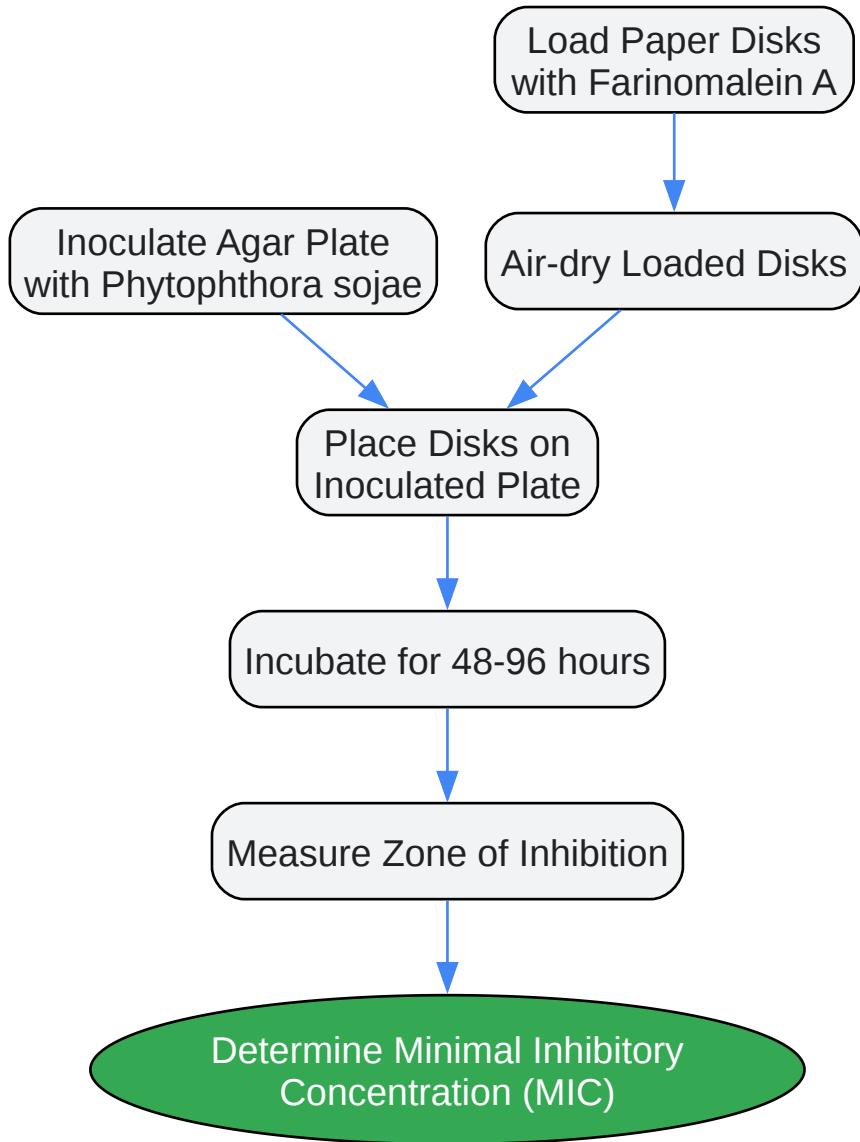
Protocol:

- Preparation of Test Plates: A suitable agar medium is poured into Petri dishes and inoculated with the target oomycete.

- Disk Preparation: Sterile paper disks (8.0 mm diameter) are loaded with varying concentrations of **Farinomalein A** (e.g., 1, 5, 10, 50, 100 μ g/disk) dissolved in a suitable solvent like methanol.
- Drying: The loaded disks are air-dried in a sterile environment for approximately 30 minutes.
- Application: The dried disks are placed onto the surface of the inoculated agar plates.
- Incubation: The plates are incubated under appropriate conditions for 48-96 hours.
- Evaluation: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of **Farinomalein A** that results in a clear zone of growth inhibition around the disk.[\[4\]](#)

The workflow for this assay is visualized below.

Disk Diffusion Susceptibility Test Workflow

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Experimental workflow for the antioomycete assay.

Conclusion

Farinomalein A is a promising natural product with well-defined chemical properties and potent antioomycete activity. Its maleimide core suggests a potential for development as a cytotoxic agent, possibly through the inhibition of topoisomerase II. The established synthetic routes and biological assays provide a solid foundation for further research, including structure-activity relationship (SAR) studies, mechanism of action elucidation, and preclinical

development. This technical guide summarizes the core data necessary for initiating such drug discovery and development programs.

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